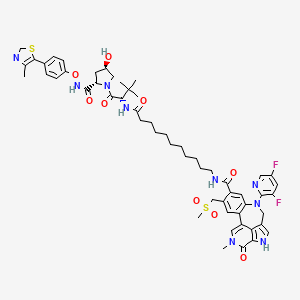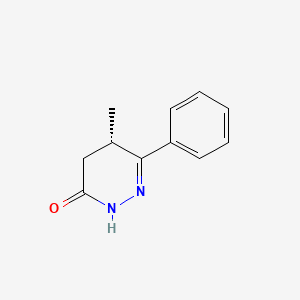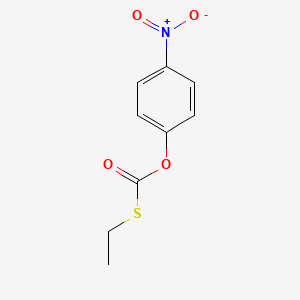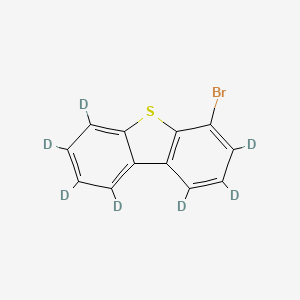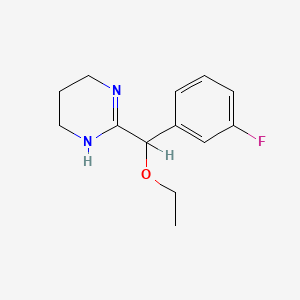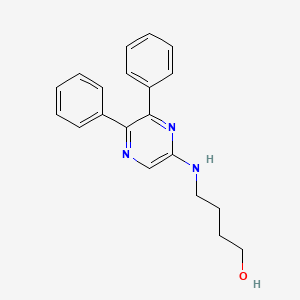
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an amino butanol side chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol involves several steps. One common method includes the reaction of 5,6-diphenylpyrazine with an appropriate amine, followed by the addition of butanol. The reaction conditions typically involve the use of solvents such as n-butanol and may require purification steps like filtration or recrystallization from hexane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol can be compared with other similar compounds, such as:
Selexipag: A prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2514706-51-3 |
|---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(5,6-diphenylpyrazin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C20H21N3O/c24-14-8-7-13-21-18-15-22-19(16-9-3-1-4-10-16)20(23-18)17-11-5-2-6-12-17/h1-6,9-12,15,24H,7-8,13-14H2,(H,21,23) |
InChI Key |
YJFKBUSLKYKDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
